molecular formula C12H20F3N3O2 B2518184 1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one CAS No. 2379975-80-9

1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one

Cat. No. B2518184
CAS RN: 2379975-80-9
M. Wt: 295.306
InChI Key: LDGCOYHMFNMSHG-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazolidin-2-one, which is a type of cyclic urea. It also contains a piperidine ring, which is a common structure in many pharmaceuticals, and a trifluoro hydroxypropyl group, which introduces elements of polarity and could potentially increase the compound’s reactivity .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a piperidine ring (a six-membered ring with one nitrogen atom), an imidazolidin-2-one group (a five-membered ring containing two nitrogen atoms and a carbonyl group), and a trifluoro hydroxypropyl group (a three-carbon chain with three fluorine atoms and a hydroxyl group) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors, including the electron-withdrawing effect of the trifluoro group, the nucleophilicity of the hydroxyl group, and the potential for the imidazolidin-2-one ring to act as a hydrogen bond donor and acceptor .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the trifluoro group could increase its polarity and potentially its boiling point .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in the field of medicinal chemistry, given the presence of the piperidine ring and the imidazolidin-2-one group .

properties

IUPAC Name

1-methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3N3O2/c1-16-6-7-18(11(16)20)9-2-4-17(5-3-9)8-10(19)12(13,14)15/h9-10,19H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGCOYHMFNMSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2CCN(CC2)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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